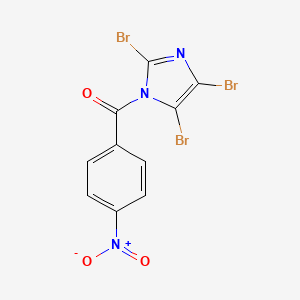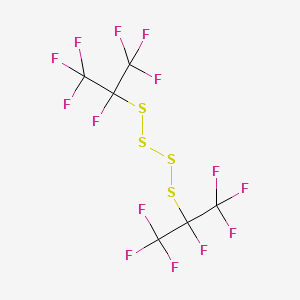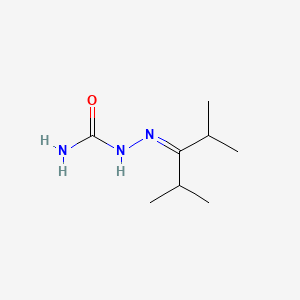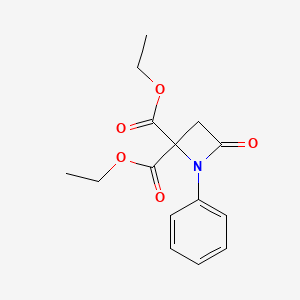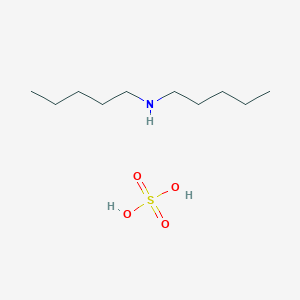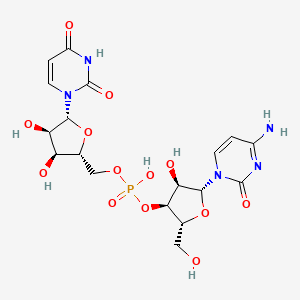
Cytidylyl-(3'.5')-uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidylyl-(3’,5’)-uridine is a dinucleotide composed of cytidine and uridine linked by a phosphodiester bond between the 3’ hydroxyl group of cytidine and the 5’ hydroxyl group of uridine. This compound is a part of the broader class of nucleotides, which are the building blocks of nucleic acids like RNA and DNA. Cytidylyl-(3’,5’)-uridine plays a crucial role in various biological processes, including the regulation of gene expression and the synthesis of proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cytidylyl-(3’,5’)-uridine typically involves the chemical coupling of cytidine and uridine monomers. One common method is the phosphoramidite approach, where protected nucleosides are sequentially coupled using phosphoramidite chemistry. The reaction conditions often include the use of an activating agent like tetrazole and a coupling reagent such as diisopropylcarbodiimide (DIC). The final product is then deprotected and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of cytidylyl-(3’,5’)-uridine may involve large-scale chemical synthesis using automated synthesizers. These machines can efficiently couple nucleosides in a controlled environment, ensuring high yield and purity. The process is typically followed by rigorous purification steps, including crystallization and chromatography, to obtain the final product suitable for various applications.
化学反応の分析
Types of Reactions
Cytidylyl-(3’,5’)-uridine can undergo several types of chemical reactions, including:
Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes like ribonucleases, resulting in the formation of individual nucleosides.
Oxidation and Reduction: The nucleobases in cytidylyl-(3’,5’)-uridine can undergo oxidation and reduction reactions, although these are less common.
Substitution: The hydroxyl groups on the sugar moieties can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with the presence of ribonucleases at physiological pH and temperature.
Oxidation: Can be performed using oxidizing agents like potassium permanganate under controlled conditions.
Substitution: Often involves nucleophilic reagents and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions include individual nucleosides (cytidine and uridine) and their respective derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Cytidylyl-(3’,5’)-uridine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and the mechanisms of phosphodiester bond formation and cleavage.
Biology: Plays a role in the study of RNA structure and function, as well as in the investigation of ribonuclease activity.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a component in various biochemical assays.
作用機序
The mechanism of action of cytidylyl-(3’,5’)-uridine involves its interaction with specific enzymes and molecular targets. For example, ribonucleases can recognize and cleave the phosphodiester bond, leading to the release of individual nucleosides. This process is crucial for the regulation of RNA stability and turnover in cells. Additionally, cytidylyl-(3’,5’)-uridine can participate in the formation of secondary RNA structures, influencing gene expression and protein synthesis.
類似化合物との比較
Cytidylyl-(3’,5’)-uridine can be compared with other dinucleotides such as:
Cytidylyl-(3’,5’)-adenosine: Similar in structure but contains adenosine instead of uridine. It has different biological roles and interactions.
Uridylyl-(3’,5’)-adenosine: Contains uridine and adenosine, with distinct properties and applications.
Cytidylyl-(3’,5’)-cytidine: Composed of two cytidine molecules, leading to unique chemical and biological characteristics.
The uniqueness of cytidylyl-(3’,5’)-uridine lies in its specific combination of cytidine and uridine, which imparts distinct properties and functions compared to other dinucleotides.
特性
CAS番号 |
2382-64-1 |
|---|---|
分子式 |
C18H24N5O13P |
分子量 |
549.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C18H24N5O13P/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChIキー |
VSIFECIDUDPNRC-NCOIDOBVSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)

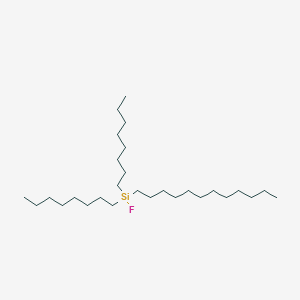
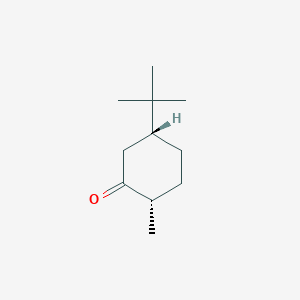

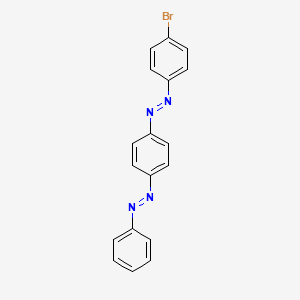
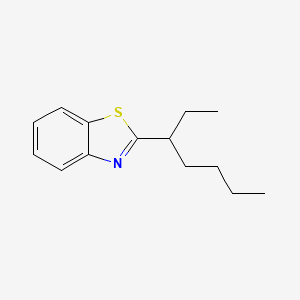
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)

